![molecular formula C15H27N3O3 B13170430 tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B13170430.png)
tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed on the carbonyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting their activity. The pathways involved may include the inhibition of enzyme-substrate binding or the alteration of enzyme conformation .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
N-Boc-ethanolamine: Another Boc-protected compound used in organic synthesis.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: A related compound with a piperidine ring and Boc protection.
Uniqueness: The uniqueness of tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate lies in its combination of structural features, which provide specific reactivity and functionality. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
Properties
Molecular Formula |
C15H27N3O3 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl N-[1-[(2S)-pyrrolidine-2-carbonyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-11-6-9-18(10-7-11)13(19)12-5-4-8-16-12/h11-12,16H,4-10H2,1-3H3,(H,17,20)/t12-/m0/s1 |
InChI Key |
PUNCUZCEJYSFIR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


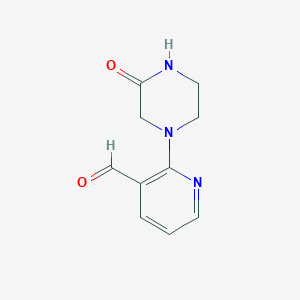
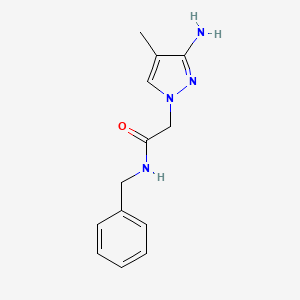


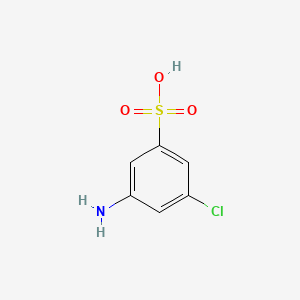

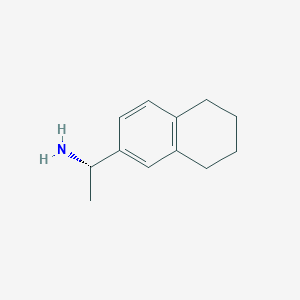

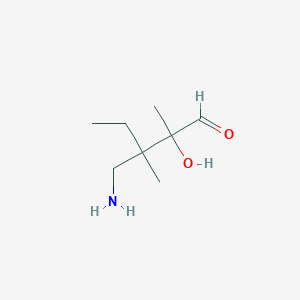
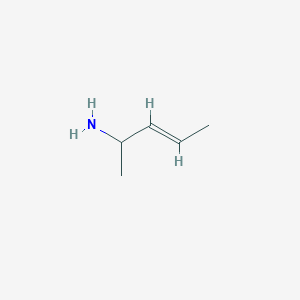

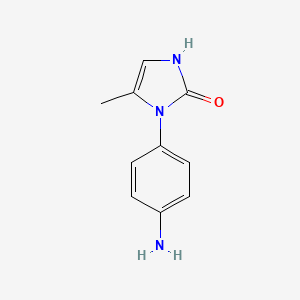
![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)
